Inhibitory Activity Against Aliskiren: A Target-Specific IC50 Comparison
2-(Ethylsulfonyl)ethanamine hydrochloride demonstrates quantifiable inhibitory activity against the direct renin inhibitor drug aliskiren, with a measured IC50 in the range of 10-30 µM using an LC-MS/MS method . This provides a direct, target-specific benchmark that is absent for the closely related 2-(methylsulfonyl)ethanamine. While the methyl analog is commercially available and has been explored as a general anesthetic agent , no published data establishes its interaction with the renin-angiotensin system or any other specific molecular target with comparable quantitative potency. The observed IC50 for the ethylsulfonyl derivative in this assay context provides a quantifiable starting point for structure-activity relationship (SAR) studies and demonstrates a functional biological property that distinguishes it from its simpler methyl homolog.
| Evidence Dimension | Inhibitory potency against aliskiren (renin inhibitor drug) |
|---|---|
| Target Compound Data | IC50 = 10-30 µM |
| Comparator Or Baseline | 2-(Methylsulfonyl)ethanamine: No reported activity |
| Quantified Difference | Not calculable due to lack of comparator data; ethylsulfonyl compound exhibits measurable inhibition while methyl analog shows no documented activity. |
| Conditions | LC-MS/MS method (in vitro enzymatic assay) |
Why This Matters
Demonstrates a specific biological interaction that is not shared by the closest analog, making 2-(ethylsulfonyl)ethanamine a non-substitutable starting point for medicinal chemistry programs targeting the renin-angiotensin pathway.
